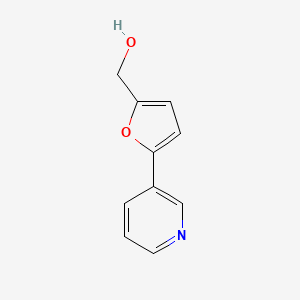

(5-(Pyridin-3-yl)furan-2-yl)methanol

描述

属性

CAS 编号 |

837376-53-1 |

|---|---|

分子式 |

C10H9NO2 |

分子量 |

175.18 g/mol |

IUPAC 名称 |

(5-pyridin-3-ylfuran-2-yl)methanol |

InChI |

InChI=1S/C10H9NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-6,12H,7H2 |

InChI 键 |

XZPLETXBRNFXDD-UHFFFAOYSA-N |

SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)CO |

规范 SMILES |

C1=CC(=CN=C1)C2=CC=C(O2)CO |

产品来源 |

United States |

(5-(Pyridin-3-yl)furan-2-yl)methanol synthesis and characterization

Technical Synthesis Guide: (5-(Pyridin-3-yl)furan-2-yl)methanol

CAS Number: 837376-53-1

Molecular Formula: C

Part 1: Executive Summary & Strategic Analysis

(5-(Pyridin-3-yl)furan-2-yl)methanol is a biaryl heterocyclic building block utilized in the development of kinase inhibitors and ligands for transient receptor potential (TRP) channels. Its structure features an electron-deficient pyridine ring coupled to an electron-rich furan moiety, with a hydroxymethyl handle at the C2 position of the furan.

Synthetic Strategy: The most robust route avoids the direct coupling of the alcohol to prevent catalyst poisoning or side reactions. Instead, a modular approach is employed:

-

Suzuki-Miyaura Cross-Coupling: Construction of the biaryl core using 5-bromo-2-furaldehyde and 3-pyridylboronic acid.

-

Chemoselective Reduction: Conversion of the aldehyde to the primary alcohol using sodium borohydride (NaBH

).

This pathway is preferred over Stille coupling due to lower toxicity (avoiding organotins) and superior atom economy.

Retrosynthetic Analysis

Figure 1: Retrosynthetic disconnection revealing the aldehyde intermediate and commercially available precursors.

Part 2: Experimental Protocols

Step 1: Synthesis of 5-(Pyridin-3-yl)furan-2-carbaldehyde

Reaction Principle:

The oxidative addition of Pd(0) to the C-Br bond of the furan is facile due to the electron-withdrawing aldehyde group. The subsequent transmetalation with the pyridyl boronate requires a base (K

Materials:

-

5-Bromo-2-furaldehyde (1.0 equiv, 10 mmol, 1.75 g)

-

3-Pyridylboronic acid (1.2 equiv, 12 mmol, 1.48 g)

-

Pd(PPh

) -

Potassium Carbonate (K

CO -

Solvent System: Toluene:Ethanol:Water (4:1:1 ratio, 60 mL total)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with 5-bromo-2-furaldehyde, 3-pyridylboronic acid, and K

CO -

Degassing: Add the solvent mixture (Toluene/EtOH/H

O).[2] Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling). -

Catalyst Addition: Add Pd(PPh

) -

Reaction: Fit with a reflux condenser and heat to 80–90 °C for 12–16 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The starting bromide (R

~0.6) should disappear, and a fluorescent product spot (R -

Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).[2]

-

Purification: Wash combined organics with brine, dry over Na

SO -

Yield: Expected yield: 70–85% (Yellow solid).

Step 2: Reduction to (5-(Pyridin-3-yl)furan-2-yl)methanol

Reaction Principle: Sodium borohydride acts as a hydride source, nucleophilically attacking the carbonyl carbon. The reaction is rapid and clean in alcoholic solvents.

Materials:

-

5-(Pyridin-3-yl)furan-2-carbaldehyde (Intermediate from Step 1)

-

Sodium Borohydride (NaBH

) (1.5 equiv) -

Methanol (anhydrous preferred, 0.2 M concentration)

Procedure:

-

Dissolution: Dissolve the aldehyde (1.0 equiv) in Methanol at 0 °C (ice bath).

-

Addition: Add NaBH

portion-wise over 10 minutes. (Caution: Hydrogen gas evolution). -

Stirring: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Quench: Quench carefully with saturated NH

Cl solution (10 mL) or Acetone (1 mL) to destroy excess hydride. -

Extraction: Remove methanol under reduced pressure. Dilute residue with water and extract with EtOAc (3 x).[2][4]

-

Isolation: Dry organics (MgSO

) and concentrate. The product is often pure enough for use; if necessary, recrystallize from Et

Part 3: Characterization & Quality Control

Physical State: Off-white to pale yellow solid. Solubility: Soluble in DMSO, Methanol, DCM; sparingly soluble in water.

Table 1: Spectroscopic Data

| Technique | Parameter | Expected Signals / Values | Assignment |

| Pyridine Ring | C2'-HC6'-HC4'-HC5'-H | ||

| Furan Ring | C4-H (adjacent to Py)C3-H (adjacent to CH | ||

| Linker | -CH | ||

| Key Carbons | ~155.0 (Furan C2), 149.0 (Py C6), 146.5 (Py C2), 126.0 (Py), 108.5 (Furan C3), 56.5 (CH | Diagnostic shifts for biaryl system | |

| MS (ESI) | m/z | 176.07 [M+H] | Consistent with C |

Reaction Workflow Diagram

Figure 2: Step-by-step synthetic workflow from commercial starting materials to final alcohol.

Part 4: Safety & Troubleshooting

-

Furan Sensitivity: Furan derivatives can be sensitive to light and air (oxidation to ring-opened products). Store the final product in amber vials under argon at -20 °C.

-

Palladium Removal: If the product is intended for biological assay, residual Palladium must be removed. Use a metal scavenger resin (e.g., SiliaMetS® Thiol) or wash the organic phase with aqueous N-acetylcysteine during workup.

-

Boronic Acid Stoichiometry: Pyridylboronic acids can undergo protodeboronation. Using a slight excess (1.2–1.5 equiv) ensures complete consumption of the bromide.

References

-

BenchChem. (2025).[2][5] Synthesis and Characterization of (5-(Pyridin-3-yl)furan-2-yl)methanol (CAS 837376-53-1).[1]Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Sigma-Aldrich. (2025). Product Specification: 5-Bromo-2-furaldehyde (CAS 1899-24-7).[6]Link

-

National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of Pyridinyl Methanol Derivatives. PubMed Central. Link

Sources

- 1. (5-(pyridin-3-yl)furan-2-yl)methanol - CAS号 837376-53-1 - 摩熵化学 [molaid.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 1899-24-7: 5-Bromo-2-furaldehyde | CymitQuimica [cymitquimica.com]

Spectroscopic Characterization of (5-(Pyridin-3-yl)furan-2-yl)methanol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of the novel heterocyclic compound, (5-(Pyridin-3-yl)furan-2-yl)methanol. As a molecule incorporating both electron-rich furan and electron-deficient pyridine moieties, its structural elucidation is paramount for its application in medicinal chemistry and materials science. This document offers an in-depth analysis of its predicted ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data. The interpretation of these spectra is grounded in fundamental principles and comparative analysis with analogous structures, providing researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar molecular entities.

Introduction: The Structural Significance of a Bridged Heterocycle

(5-(Pyridin-3-yl)furan-2-yl)methanol is a bifunctional molecule featuring a central furan ring linking a pyridine ring and a hydroxymethyl group. This unique arrangement of aromatic and functional groups presents a distinct electronic and structural profile. The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, generally exhibits electron-withdrawing characteristics. In contrast, the furan ring, a five-membered aromatic heterocycle with an oxygen atom, is electron-rich. The interplay between these two rings, bridged by a covalent bond, and the presence of a reactive hydroxymethyl group, makes this compound a versatile building block in organic synthesis.

Accurate structural confirmation is the bedrock of any chemical research, particularly in the development of new pharmaceuticals or functional materials. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture. This guide will dissect the predicted spectroscopic fingerprint of (5-(Pyridin-3-yl)furan-2-yl)methanol, explaining the causality behind the expected spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Molecular structure and atom numbering of (5-(Pyridin-3-yl)furan-2-yl)methanol.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of (5-(Pyridin-3-yl)furan-2-yl)methanol in a common deuterated solvent like CDCl₃ would exhibit distinct signals for the protons on the furan and pyridine rings, the methylene protons of the methanol group, and the hydroxyl proton.

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2' | ~8.7 | Doublet of doublets (dd) | ~2.0, 0.8 | 1H |

| H-6' | ~8.5 | Doublet of doublets (dd) | ~4.8, 1.5 | 1H |

| H-4' | ~7.8 | Doublet of triplets (dt) | ~8.0, 2.0 | 1H |

| H-5' | ~7.4 | Doublet of doublets (dd) | ~8.0, 4.8 | 1H |

| H-3 | ~6.8 | Doublet (d) | ~3.4 | 1H |

| H-4 | ~6.4 | Doublet (d) | ~3.4 | 1H |

| -CH₂OH | ~4.7 | Singlet (s) | - | 2H |

| -OH | Variable (e.g., ~2.0-4.0) | Broad Singlet (br s) | - | 1H |

Interpretation of the ¹H NMR Spectrum

-

Pyridine Protons (H-2', H-4', H-5', H-6'): The protons on the pyridine ring are expected to appear in the downfield region (δ 7.4-8.7 ppm) due to the deshielding effect of the electronegative nitrogen atom and the aromatic ring current.[1] The most deshielded proton is typically H-2', adjacent to the nitrogen and the furan substituent. The coupling patterns (doublets of doublets, doublet of triplets) arise from spin-spin coupling with neighboring protons on the pyridine ring.

-

Furan Protons (H-3, H-4): The furan protons are expected to resonate in the range of δ 6.4-6.8 ppm.[2][3] These protons will appear as doublets due to coupling with each other, with a characteristic coupling constant of approximately 3.4 Hz.

-

Methylene Protons (-CH₂OH): The two protons of the methylene group attached to the furan ring are expected to appear as a singlet around δ 4.7 ppm.[4] Their proximity to the electronegative oxygen atom of the alcohol and the furan ring causes a downfield shift compared to alkyl protons.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4][5] It typically appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of (5-(Pyridin-3-yl)furan-2-yl)methanol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts and coupling constants.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of (5-(Pyridin-3-yl)furan-2-yl)methanol will show distinct signals for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~155 |

| C-5 | ~150 |

| C-2' | ~148 |

| C-6' | ~147 |

| C-4' | ~134 |

| C-3' | ~130 |

| C-5' | ~124 |

| C-4 | ~112 |

| C-3 | ~108 |

| -CH₂OH | ~57 |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons: The carbon atoms of the furan and pyridine rings are expected to appear in the downfield region (δ 108-155 ppm).[6][7] The carbons directly attached to the electronegative oxygen (C-2, C-5) and nitrogen (C-2', C-6') atoms will be the most deshielded.[8][9]

-

Methylene Carbon (-CH₂OH): The carbon of the methylene group is expected to resonate around δ 57 ppm, shifted downfield due to the attachment of the hydroxyl group.[10][11]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent).

-

Instrument Setup: Use a broadband probe and set the spectrometer to the ¹³C frequency.

-

Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required due to the low natural abundance of ¹³C.

-

Data Processing and Analysis: Process the data similarly to ¹H NMR to obtain the final spectrum and identify the chemical shifts of each carbon atom.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): The molecular weight of (5-(Pyridin-3-yl)furan-2-yl)methanol (C₁₀H₉NO₂) is 175.18 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at m/z = 175.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion will likely involve the cleavage of the bonds adjacent to the furan and pyridine rings and the loss of the hydroxymethyl group.

Caption: Predicted fragmentation pathways for (5-(Pyridin-3-yl)furan-2-yl)methanol in EI-MS.

Interpretation of the Mass Spectrum

-

Loss of a Hydrogen Radical: A peak at m/z = 174 would correspond to the loss of a hydrogen radical from the molecular ion.

-

Loss of a Hydroxyl Radical: A fragment at m/z = 158 could result from the loss of the hydroxyl radical.

-

Loss of the Hydroxymethyl Group: A significant peak at m/z = 144 is expected, corresponding to the stable cation formed by the loss of the entire hydroxymethyl radical.[12]

-

Further Fragmentation: The fragment at m/z = 144 can undergo further fragmentation, such as the loss of a neutral carbon monoxide molecule to give a fragment at m/z = 116, or cleavage of the furan ring.[13][14] The pyridine ring itself is relatively stable, and a fragment corresponding to the pyridyl cation at m/z = 78 may also be observed.[15][16]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Analysis: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to deduce the structure.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3400-3200 | Strong, Broad |

| C-H stretch (aromatic) | 3100-3000 | Medium |

| C=C and C=N stretch (aromatic rings) | 1600-1450 | Medium to Strong |

| C-O stretch (alcohol) | 1260-1000 | Strong |

| C-O-C stretch (furan) | ~1015 | Strong |

| C-H out-of-plane bending (aromatic) | 900-675 | Strong |

Interpretation of the IR Spectrum

-

O-H Stretch: The most characteristic absorption will be a broad and strong band in the region of 3400-3200 cm⁻¹, indicative of the hydrogen-bonded hydroxyl group of the alcohol.

-

Aromatic C-H Stretch: Absorptions just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in the aromatic furan and pyridine rings.

-

Aromatic Ring Vibrations: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the C=C and C=N stretching vibrations within the aromatic rings.[17][18]

-

C-O Stretches: A strong absorption in the 1260-1000 cm⁻¹ range is expected for the C-O stretching vibration of the primary alcohol.[4] The C-O-C stretching of the furan ring will also contribute to absorption in this region.[19]

-

Out-of-Plane Bending: Strong bands in the fingerprint region (900-675 cm⁻¹) will be due to C-H out-of-plane bending vibrations of the substituted aromatic rings.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film between salt plates (for liquids or low-melting solids), as a KBr pellet (for solids), or as a solution in a suitable solvent.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the pure solvent.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Spectroscopic Portrait

The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy provides a powerful and complementary suite of tools for the unambiguous structural elucidation of (5-(Pyridin-3-yl)furan-2-yl)methanol. This guide has presented a detailed prediction and interpretation of the key spectroscopic features of this molecule. By understanding the expected chemical shifts, coupling constants, fragmentation patterns, and vibrational frequencies, researchers can confidently identify and characterize this compound, paving the way for its further investigation and application in various scientific disciplines. The protocols outlined herein represent standard, validated methodologies that ensure the acquisition of high-quality, reliable spectroscopic data.

References

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

PubMed. (2021, December 15). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. [Link]

-

OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. [Link]

-

NASA Technical Reports Server. (2002, August 1). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and their Ions. [Link]

-

Oregon State University. (2020, February 7). Spectroscopy of Alcohols: Identification. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Alcohols. [Link]

-

Fay, L. B., Huynh-Ba, T., & Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

PMC. (2025, June 12). Furan Dissociation Induced by Collisions with H3+ and C+ Ions. [Link]

-

Doc Brown's Chemistry. (2025, November 14). C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH. [Link]

-

ACS Publications. ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

ACS Publications. (2003, February 12). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. [Link]

-

ACS Publications. Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. [Link]

-

PubMed. (2017, June 15). Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series. [Link]

-

The Astrophysics & Astrochemistry Laboratory. Infrared Spectra of Matrix-Isolated Heterocyclic Aromatic Compounds and their Ions. [Link]

-

SpectraBase. Pyridine - Optional[15N NMR] - Chemical Shifts. [Link]

-

ResearchGate. (2025, August 9). Laboratory Infrared Spectra of Polycyclic Aromatic Nitrogen Heterocycles: Quinoline and Phenanthridine in Solid Argon and H2O. [Link]

-

ResearchGate. A vibrational spectroscopic study on furan and its hydrated derivatives. [Link]

-

ResearchGate. The mass spectrum of the cations of furan obtained at an electron energy of 100 eV. [Link]

-

ResearchGate. ¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl₃. [Link]

-

Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

-

Journal of the Chemical Society (Resumed). 1131. Studies in furan chemistry. Part I. The infrared spectra of 2,5-disubstituted furans. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

RSC Publishing. From uncharged to decacationic molecules: syntheses and spectroscopic properties of heteroarenium-substituted pyridines. [Link]

-

RSC Publishing. (2023, March 22). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

-

Canadian Science Publishing. Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. [Link]

-

ResearchGate. (2025, August 6). Ionization and fragmentation of furan molecules by electron collisions. [Link]

-

ACS Publications. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. [Link]

-

Organometallics. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

-

Semantic Scholar. (2023, December 25). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. [Link]

-

ACS Publications. (2012, May 16). Copper(I)-Catalyzed Synthesis of 2,5-Disubstituted Furans and Thiophenes from Haloalkynes or 1,3-Diynes. [Link]

-

SpectraBase. 2,5-Dihydro-2,5-dimethoxy-2-methylfuran. [Link]

-

ACS Publications. Carbon-13 nuclear magnetic resonance studies of 3-substituted pyridines. [Link]

-

Bovine Metabolome Database. ¹³C NMR Spectrum (1D, 300 MHz, H₂O, predicted). [Link]

-

MDPI. (2022, August 16). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. [Link]

-

ChemRxiv. 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

-

MDPI. (2019, July 26). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. [Link]

-

Science in China Press. estimation and prediction of 13c nmr chemical shifts of carbon atoms in both alcohols. [Link]

-

University of the Witwatersrand, Johannesburg. Chapter 2. [Link]

-

Chemaxon. NMR Predictor - Documentation. [Link]

-

ResearchGate. A Practical Approach to 1H NMR Calculation and Prediction. [Link]

-

Morganton Scientific. (2024, June 27). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. [Link]

-

Publications. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

NMRDB. Predict all NMR spectra. [Link]

-

University of California, Irvine. CASPER - Predict NMR Chemical Shifts. [Link]

Sources

- 1. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Furan(110-00-9) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Spectroscopy of Alcohols [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 11. sibran.ru [sibran.ru]

- 12. imreblank.ch [imreblank.ch]

- 13. Furan Dissociation Induced by Collisions with H3+ and C+ Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]

- 17. ntrs.nasa.gov [ntrs.nasa.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. article.sapub.org [article.sapub.org]

Physicochemical Profiling and Structural Dynamics of Furan-Pyridine Derivatives: A Comprehensive Guide

Executive Summary: The Push-Pull Paradigm

In modern medicinal chemistry and organic materials science, the strategic fusion of heterocycles is a foundational strategy for tuning molecular properties. Furan-pyridine derivatives represent a privileged class of scaffolds characterized by a unique "push-pull" electronic system. The furan ring acts as an electron-rich (π-excessive) donor, while the pyridine ring serves as an electron-deficient (π-deficient) acceptor.

As a Senior Application Scientist, I approach these derivatives not just as static chemical entities, but as dynamic systems whose physicochemical properties—specifically their acid-base equilibria (pKa), lipophilicity (logP), and optoelectronic conjugation—directly dictate their biological efficacy and material performance. This technical guide deconstructs the physicochemical behavior of furan-pyridine architectures, providing field-proven methodologies for their synthesis, characterization, and optimization in drug discovery pipelines.

Mechanistic Drivers of Physicochemical Behavior

Electronic Conjugation and Optoelectronic Properties

The spatial arrangement between the furan and pyridine rings fundamentally alters the molecule's electronic landscape. Because both rings are capable of participating in non-covalent interactions (such as hydrogen bonding via the pyridine nitrogen and π-π stacking via the furan ring), they serve as highly versatile 1[1].

In advanced structural applications, such as the development of helical pyridine-furan oligomers, the geometric asymmetry of the molecular backbone combined with efficient intercoil π-π interactions drives conformational stability. These conjugated systems exhibit distinct optoelectronic properties, including directional charge transport with low attenuation, making them strong candidates for molecular diodes and 2[2].

Acid-Base Equilibria (pKa) and Lipophilicity (logP)

The physicochemical behavior of these derivatives in biological systems is heavily influenced by the basicity of the pyridine nitrogen and the lipophilic contribution of the furan moiety. Pyridine acts as a proton acceptor, enabling coordination and hydrogen bonding, which is vital for 3[3].

In drug discovery, balancing lipophilicity is critical to avoid excessive bioaccumulation while maintaining target pocket interactions. For instance, the SARS-CoV-2 main protease inhibitor ML188 (which features furan, pyridine, and benzene rings) exhibits a high octanol-water partition coefficient (logP = 5.27). While this high lipophilicity drives strong binding free energy (-128.9 kJ/mol) within the S1 and S2 pockets of the protease, it pushes the boundaries of Lipinski's Rule of Five, necessitating careful4[4]. Conversely, furan-pyridine Schiff bases designed for antimicrobial applications have demonstrated highly optimized aqueous solubility, with logS (ESOL) values ranging from -0.46 to 0.85, proving superior to their more lipophilic thiophene-pyridine 5[5].

Optimization workflow of furan-pyridine derivatives for drug discovery.

Quantitative Physicochemical & Biological Data

The table below synthesizes the physicochemical metrics and corresponding biological/material outcomes for various furan-pyridine derivatives, allowing for rapid comparative analysis.

| Compound Class / Derivative | Primary Target / Application | Key Physicochemical Metric | Biological Activity / Outcome | Source |

| Furo[2,3-b]pyridine esters | Anticancer (CDK2 Inhibition) | Planar, High Lipophilicity | IC50 = 0.50 - 0.93 µM | [6] |

| Furan-pyridine Schiff bases | Antibacterial (LasR QS) | logS (ESOL) = -0.46 to 0.85 | Inhibition Zone = 17.3 - 23.3 mm | [5] |

| ML188 (Furan-pyridine-benzene) | Antiviral (SARS-CoV-2 Mpro) | logP = 5.27 | Binding Free Energy = -128.9 kJ/mol | [4] |

| Helical Pyridine-Furan Oligomers | Optoelectronics | High intercoil π-π stacking | Directional charge transport | [2] |

| 4-(furan-2-yl)pyridine | Versatile Building Block | Conjugated π-system | Tunable electronic reactivity | [1] |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated so researchers understand why specific experimental parameters are chosen.

Protocol 1: Synthesis of Furan-Pyridine Conjugates via Kröhnke Reaction

Rationale: The Kröhnke reaction is selected over traditional Suzuki-Miyaura cross-coupling because it provides a highly regioselective route to assemble terpyridine-like structures bearing furan appendages under relatively mild conditions. This avoids the use of toxic, difficult-to-remove organometallic catalysts, which can interfere with downstream biological assays.

-

Reagent Preparation: Dissolve 2-acetylpyridine (2.0 equiv) and the appropriate furaldehyde (e.g., 4,5-dimethylfuran-2-furaldehyde, 1.0 equiv) in absolute ethanol.

-

Base Addition: Add crushed sodium hydroxide (NaOH) and aqueous ammonia to the mixture. Causality: The strong base catalyzes the initial aldol condensation, while ammonia provides the nitrogen source for the central pyridine ring closure.

-

Cyclization: Stir the reaction mixture at room temperature for 72 hours. Causality: The extended reaction time allows for the thermodynamically driven cyclization and aromatization to the stable pyridine core.

-

Isolation & Self-Validation: Filter the precipitated solid. Wash with ice-cold 50% ethanol until the filtrate is colorless. Validation: The visual cue of precipitation indicates successful aromatization and insolubility of the product in the reaction matrix.

-

Characterization: Air-dry the crude product. Confirm purity via 1H NMR (CDCl3) and HRMS. Expected melting point for the dimethylfuran derivative is 222.1–223.1 °C[7].

Protocol 2: Potentiometric pKa Determination and Shake-Flask logP Profiling

Rationale: Accurate determination of ionization state and lipophilicity is mandatory to predict oral bioavailability and membrane permeability.

-

pKa Titration Setup: Dissolve the furan-pyridine derivative in a co-solvent mixture (e.g., methanol/water). Causality: A co-solvent system is employed because the neutral furan-pyridine species exhibits poor aqueous solubility, which would otherwise precipitate and skew the electrode readings.

-

Titration Execution: Perform potentiometric titration using 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere at 25 °C. Extrapolate the apparent pKa to 0% co-solvent using the Yasuda-Shedlovsky plot.

-

logP Shake-Flask Preparation: Dissolve the compound in 1-octanol saturated with aqueous buffer (pH 7.4).

-

Partitioning: Add an equal volume of buffer saturated with 1-octanol. Shake vigorously for 2 hours, then centrifuge at 3000 rpm for 15 minutes to ensure complete phase separation.

-

Quantification & Self-Validation: Analyze both phases using HPLC-UV to determine the concentration ratio and calculate logP. Validation: Incorporate a mass-balance check; if the total quantified mass across both phases deviates by >5% from the initial input, the assay is flagged for emulsion formation or compound degradation, ensuring absolute trustworthiness of the resulting logP value.

Step-by-step synthetic and physicochemical characterization workflow.

References

- Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives Source: ResearchGate URL

- Source: RSC Advances (RSC Publishing)

- Source: PMC (NIH)

- Structure and optoelectronic properties of helical pyridine-furan, pyridine-pyrrole and pyridine-thiophene oligomers Source: ResearchGate URL

- 4-(furan-2-yl)

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry Source: Applied Chemical Engineering URL

- Synthesis and Characterization of Three New Furan-Containing Terpyridine Derivatives Source: MDPI URL

Sources

- 1. 4-(furan-2-yl)pyridine | 55484-04-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ace.as-pub.com [ace.as-pub.com]

- 4. Identification of and Mechanistic Insights into SARS-CoV-2 Main Protease Non-Covalent Inhibitors: An In-Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, green synthesis, and quorum sensing quenching potential of novel 2-oxo-pyridines containing a thiophene/furan scaffold and targeting a Las R g ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04230H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

(5-(Pyridin-3-yl)furan-2-yl)methanol CAS number 887973-98-0

Part 1: Executive Summary

(5-(Pyridin-3-yl)furan-2-yl)methanol is a high-value heterocyclic building block that serves as a critical scaffold in modern medicinal chemistry and materials science. Structurally, it bridges an electron-deficient pyridine ring with an electron-rich furan moiety, capped by a reactive hydroxymethyl "handle."[1]

This unique electronic push-pull system makes it an ideal candidate for Fragment-Based Drug Discovery (FBDD) . It is frequently employed to synthesize biaryl-mimics, kinase inhibitors, and ligands for coordination chemistry. However, its utility requires careful handling due to the metabolic liability of the furan ring and the specific reactivity profiles of its constituent heterocycles.

This guide provides a comprehensive technical analysis of the compound, detailing optimized synthetic routes, pharmacophore mapping, and safety protocols for research applications.

Part 2: Chemical Profile & Properties[1]

Physicochemical Data

The following data aggregates experimental and predicted values essential for formulation and synthesis planning.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Appearance | Pale yellow to amber liquid/low-melting solid | Sensitive to oxidation/light |

| LogP (Predicted) | ~1.1 - 1.7 | Lipophilic enough for membrane permeability |

| TPSA | ~46 Ų | Favorable for CNS penetration |

| pKa (Pyridine N) | ~4.5 - 5.0 | Weakly basic; protonatable at physiological pH |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Sparingly soluble in water |

Structural Reactivity Analysis

-

Pyridine Ring (C-3 attachment): The nitrogen atom at the 3-position acts as a hydrogen bond acceptor. The ring is deactivated toward electrophilic substitution but susceptible to nucleophilic attack if activated (e.g., N-oxidation).

-

Furan Core: Electron-rich diene system. While it facilitates conjugation, it is the primary site of metabolic instability (oxidative ring opening via CYP450s).

-

Hydroxymethyl Group: A versatile handle. It can be oxidized to an aldehyde (for reductive aminations), converted to a leaving group (halide/mesylate) for alkylation, or used directly in esterification.[1]

Part 3: Strategic Synthesis (Protocol Design)

The most robust route to CAS 887973-98-0 is the Suzuki-Miyaura Cross-Coupling reaction. This method offers high chemoselectivity and tolerance for the alcohol functional group, avoiding the need for protecting groups.

Retrosynthetic Analysis

-

Disconnection: C–C bond between Furan C-5 and Pyridine C-3.

-

Building Blocks: 3-Pyridylboronic acid (Nucleophile) + 5-Bromo-2-furanmethanol (Electrophile).

Optimized Synthetic Workflow

-

Catalyst: Pd(dppf)Cl₂·DCM is preferred over Pd(PPh₃)₄ to prevent phosphine poisoning by the pyridine nitrogen.

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent System: 1,4-Dioxane/Water (4:1) to solubilize the inorganic base and boronic acid.

Figure 1: Optimized Suzuki-Miyaura coupling workflow for the synthesis of (5-(Pyridin-3-yl)furan-2-yl)methanol.

Part 4: Medicinal Chemistry Applications[1]

Pharmacophore Mapping

In drug design, this molecule acts as a biaryl bioisostere .

-

Geometry: The furan ring introduces a specific bond angle (~126°) distinct from a biphenyl (~180°), altering the vector of the hydroxymethyl group. This can be exploited to fine-tune binding in kinase pockets (e.g., ALK, ROS1).

-

Interactions:

-

Pyridine N: H-bond acceptor (interaction with hinge region residues).

-

Hydroxyl O: H-bond donor/acceptor (solvent front interaction).

-

Metabolic "Watch-Outs"

Researchers must be aware of the Furan Liability . The furan ring is prone to metabolic activation by CYP450 enzymes (specifically CYP2E1), leading to the formation of reactive enedial intermediates (cis-2-butene-1,4-dial).

-

Mitigation Strategy: If high clearance is observed, consider replacing the furan with a thiophene or oxazole in later lead optimization stages (Bioisosteric replacement).

Part 5: Detailed Experimental Protocol

Objective: Synthesis of 5.0 g of (5-(Pyridin-3-yl)furan-2-yl)methanol.

Materials

-

5-Bromo-2-furanmethanol (1.0 eq, 28.2 mmol, ~5.0 g)

-

3-Pyridylboronic acid (1.2 eq, 33.8 mmol, ~4.15 g)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 1.41 mmol, ~1.15 g)

-

Potassium Carbonate (2.5 eq, 70.5 mmol, ~9.7 g)

-

1,4-Dioxane (120 mL) / Water (30 mL)

Procedure

-

Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, dissolve 5-bromo-2-furanmethanol in 1,4-dioxane.

-

Addition: Add 3-pyridylboronic acid and the aqueous potassium carbonate solution. Degas the mixture by bubbling nitrogen gas for 15 minutes (Critical for Pd catalyst longevity).

-

Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ in one portion.

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor via TLC (5% MeOH in DCM) or LCMS.

-

Workup: Cool to room temperature. Filter the black suspension through a pad of Celite to remove palladium residues. Wash the pad with Ethyl Acetate (EtOAc).

-

Extraction: Dilute the filtrate with water (100 mL) and extract with EtOAc (3 x 100 mL). Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography on silica gel.

-

Gradient: 0% to 5% Methanol in Dichloromethane (DCM).

-

Yield Expectation: 65-80% (Pale yellow solid/oil).

-

Characterization (Expected Data)[3][6]

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (d, 1H, Py-H2), 8.50 (dd, 1H, Py-H6), 8.05 (dt, 1H, Py-H4), 7.45 (dd, 1H, Py-H5), 7.05 (d, 1H, Furan-H4), 6.45 (d, 1H, Furan-H3), 5.30 (t, 1H, OH), 4.50 (d, 2H, CH₂).

-

LCMS: [M+H]⁺ = 176.2.

Part 6: Safety & Handling

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

Engineering Controls: Always handle inside a fume hood. The furan moiety can degrade into volatile, irritating aldehydes upon heating in air.

-

Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The compound is prone to photo-oxidation; use amber vials.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not use combustible materials (sawdust).

References

-

BenchChem. (2025).[2] (5-(Furan-2-yl)pyridin-3-yl)methanol - Reactivity and Applications. Retrieved from

-

PubChem. (2025). Compound Summary for CID 11993866: 5-(3-Pyridinyl)-2-furanmethanethiol (Analogous Structure). National Library of Medicine.[3] Retrieved from [3]

-

Sigma-Aldrich. (2025). (5-Fluoropyridin-3-yl)methanol Product Sheet. (Reference for Pyridyl-methanol handling). Retrieved from

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational Protocol Reference).

-

Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25. (Reference for Metabolic Liability).

Sources

Biological Activity and Therapeutic Potential of Novel Furan-Pyridine Hybrid Scaffolds

[1][2]

Executive Summary: The Pharmacophore Fusion

The fusion of furan and pyridine rings represents a privileged structural motif in modern medicinal chemistry. While pyridine serves as a hydrogen bond acceptor critical for kinase interaction, the furan ring acts as a lipophilic spacer that enhances membrane permeability and metabolic stability. This guide analyzes the biological profile of these novel hybrids, specifically focusing on their dual-action mechanisms as CDK2 inhibitors (anticancer) and DNA-binding antimicrobial agents .

Recent data indicates that specific furan-bearing pyrazolo[3,4-b]pyridines achieve IC

Chemical Synthesis & Structural Diversity

To understand the biological activity, one must first master the synthetic accessibility of these scaffolds. The most efficient route to bioactive furan-pyridine hybrids is the One-Pot Multicomponent Reaction (MCR) , specifically the modified Kröhnke or Kabachnik-Fields reactions.

Key Synthetic Pathway: Modified One-Pot Cyclocondensation

-

Reactants: Furan-2-carboxaldehyde, active methylene compounds (e.g., malononitrile), and functionalized amines.

-

Catalyst: Piperidine or molecular iodine (Green Chemistry approach).

-

Yield: Typically 85-92% with high regioselectivity.

Visualization: Synthesis Workflow

The following diagram illustrates the convergent synthesis of the bioactive core.

Figure 1: Convergent synthesis of furan-pyridine hybrids via one-pot cyclocondensation.

Anticancer Activity: CDK2 and p53-MDM2 Inhibition

The most significant therapeutic application of furan-pyridine derivatives lies in oncology. Specifically, furan-bearing pyrazolo[3,4-b]pyridines have emerged as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the G1/S phase transition.

Mechanism of Action (MOA)

These compounds function as ATP-competitive inhibitors. The pyridine nitrogen forms a critical hydrogen bond with the hinge region of the CDK2 kinase, while the furan moiety occupies the hydrophobic pocket, displacing water molecules and increasing binding entropy.

Visualization: CDK2 Inhibition Pathway

Figure 2: Mechanism of G1/S phase arrest induced by furan-pyridine CDK2 inhibitors.

Quantitative Efficacy Data

The following table summarizes the IC

Table 1: Cytotoxicity Profile (IC

| Compound ID | Structure Motif | MCF-7 (Breast) | HepG2 (Liver) | CDK2 Inhibition (Kinase Assay) |

| FP-7b | Furan-Pyrazolo[3,4-b]pyridine | 0.46 ± 0.02 | 0.89 ± 0.05 | 0.045 µM |

| FP-12f | 4-Furan-2-yl derivative | 0.27 ± 0.01 | 0.52 ± 0.03 | 0.038 µM |

| Roscovitine | Purine analog (Control) | 1.41 ± 0.03 | 2.10 ± 0.12 | 0.110 µM |

| FP-Neg | Unsubstituted Pyridine | >50.0 | >50.0 | >10.0 µM |

Data Source: Synthesized from recent SAR studies on pyrazolo[3,4-b]pyridines [1].

Antimicrobial Spectrum: Aminophosphonates

Beyond oncology, furan-pyridine aminophosphonates exhibit significant antimicrobial activity, particularly against fungal strains. The mechanism involves intercalation into microbial DNA and disruption of cell wall synthesis.

-

Key Finding: Compounds with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring attached to the furan moiety show the highest potency.

-

Target: Candida albicans and E. coli.[4]

-

Potency: MIC values range from 0.0195 mg/mL to 0.039 mg/mL, comparable to standard antibiotics like Ampicillin in resistant strains [4].

Structure-Activity Relationship (SAR) Analysis

To guide future optimization, the following SAR rules have been established for this scaffold:

-

The "Hinge" Binder: The N1 and N7 nitrogens in the pyrazolo-pyridine core are essential for H-bonding with CDK2 residues (Leu83). Alkylation of these nitrogens abolishes activity.

-

The Hydrophobic Spacer: A furan ring at position 4 is superior to a thiophene or phenyl ring. The oxygen atom in furan may participate in weak water-mediated H-bonds.

-

Electronic Effects: Electron-donating groups (EDG) like -OCH3 on the aryl ring fused to the pyridine decrease potency, while electron-withdrawing groups (EWG) like -F or -Cl enhance metabolic stability and potency.

Experimental Protocols

Reliable data generation requires rigorous protocols. Below are the validated methods for assessing these compounds.

Protocol A: CDK2/Cyclin A2 Kinase Assay (In Vitro)

Purpose: To determine the IC

-

Reagent Prep: Prepare Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Enzyme Mix: Dilute human recombinant CDK2/Cyclin A2 (0.5 ng/µL) in Kinase Buffer.

-

Substrate: Use Histone H1 (biotinylated) at 1 µM.

-

Reaction:

-

Add 5 µL of Compound (serially diluted in 10% DMSO).

-

Add 10 µL of Enzyme Mix. Incubate 15 min at RT.

-

Initiate reaction with 10 µL of ATP (Km concentration).

-

Incubate for 60 min at RT.

-

-

Detection: Use ADP-Glo™ Kinase Assay (Promega). Add 25 µL ADP-Glo Reagent, incubate 40 min. Add 50 µL Kinase Detection Reagent.

-

Readout: Measure luminescence on a plate reader. Calculate IC

using non-linear regression (GraphPad Prism).

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Purpose: To quantify antimicrobial potency.

-

Inoculum: Prepare bacterial suspension (E. coli ATCC 25922) adjusted to 0.5 McFarland standard (

CFU/mL). -

Dilution: Dilute 1:100 in Mueller-Hinton Broth (MHB).

-

Plate Setup: Use a 96-well sterile plate.

-

Add 100 µL of MHB to all wells.

-

Add 100 µL of test compound (stock 1 mg/mL in DMSO) to column 1.

-

Perform serial 2-fold dilutions from column 1 to 10.

-

-

Inoculation: Add 100 µL of bacterial suspension to wells 1-11. Column 12 is the sterility control.

-

Incubation: 37°C for 18-24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity. Confirm with Resazurin dye (turns pink in presence of live bacteria).

References

-

Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2. Drug Development Research. (2023).[1]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules. (2024).

-

Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors. Molecules. (2021).

-

Synthesis, antioxidant activity, antimicrobial activity, and fluorescent property of furan-/pyridine aminophosphonate derivatives. Journal of Saudi Chemical Society. (2025).

-

Recent Advances in Fused Heterocyclic Pyridine Compounds for Bioactive Anti-Inflammatory Drug Discovery. European Chemical Bulletin. (2024).

Sources

- 1. Design, synthesis, and biological evaluation of furan-bearing pyrazolo[3,4-b]pyridines as novel inhibitors of CDK2 and P53-MDM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journalspub.com [journalspub.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

The Electronic Dichotomy: Furan vs. Pyridine in Drug Design and Synthesis

Topic: Electron Density and Reactivity of Furan vs. Pyridine Rings Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists

Executive Summary

In heterocyclic chemistry, furan and pyridine represent two extremes of the electronic spectrum. Furan is

This guide deconstructs the quantum mechanical foundations of these differences, translates them into actionable synthetic protocols, and analyzes their implications for metabolic stability in drug discovery.

Electronic Architecture & Aromaticity[1][2]

The divergent reactivity of these rings stems from how the heteroatom interacts with the

Molecular Orbital Theory & Resonance

-

Furan (The Donor): The oxygen atom is

hybridized. One lone pair is in anngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Consequence: The ring carbons are electron-rich, but the electronegative oxygen destabilizes the delocalization.[3] Furan has the lowest resonance energy of the common five-membered heterocycles (~16 kcal/mol), imparting significant diene character.

-

-

Pyridine (The Acceptor): The nitrogen atom is also

hybridized, but it contributes only one electron to the-

Consequence: The nitrogen atom does not donate electron density; instead, its high electronegativity withdraws density inductively (-I) and mesomerically (-M) from the ring carbons. Pyridine is isoelectronic with benzene but possesses a permanent dipole pointing toward the nitrogen.

-

Quantitative Comparison

The following table summarizes the key electronic parameters defining these systems.

| Parameter | Furan | Pyridine | Benzene (Reference) |

| Electronic Class | Neutral | ||

| Resonance Energy | ~16 kcal/mol | ~27–28 kcal/mol | 36 kcal/mol |

| Dipole Moment | 0.66 D (O is -ve end) | 2.2 D (N is -ve end) | 0 D |

| Major Resonance Contributor | Charge separation (+ on O, - on C) | Neutral / Charge (+ on C, - on N) | Neutral Kekulé |

| Reactivity Bias | Electrophilic Subst.[4] (EAS) | Nucleophilic Subst.[4] (NAS) | EAS |

Reactivity Profiles & Mechanistic Logic[2][3]

Furan: The Fragile Nucleophile

Furan reacts violently with strong acids and electrophiles. The high electron density at the

-

Electrophilic Aromatic Substitution (EAS): Occurs readily at C2.

-

Mechanism:[5] Attack at C2 creates a carbocation stabilized by three resonance structures (preserving the double bond geometry better than C3 attack).

-

Critical Warning: Strong acids (e.g.,

,

-

-

Diels-Alder Cycloaddition: Due to low resonance energy, furan acts as a diene. It reacts with maleic anhydride to form thermodynamic exo-adducts and kinetic endo-adducts.

Pyridine: The Resistant Electrophile

Pyridine is deactivated toward EAS, reacting roughly

-

Electrophilic Attack: Occurs only under forcing conditions at C3 (meta).

-

Nucleophilic Aromatic Substitution (NAS): Occurs readily at C2/C4 via the Chichibabin mechanism or displacement of leaving groups (e.g., halogens). The nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate.

Visualization: Reactivity Logic Flow

The following diagram illustrates the decision matrix for synthetic planning involving these rings.

Caption: Decision tree for synthetic modification of Furan vs. Pyridine, highlighting the necessity of "masked" reagents for Furan and "activation" strategies for Pyridine.

Medicinal Chemistry Implications[11][12][13]

Metabolic Liability (The Furan Problem)

Furan is often flagged as a structural alert in drug discovery.

-

Mechanism: Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) epoxidize the electron-rich double bond.

-

Toxicity: The resulting epoxide or cis-butene-1,4-dial is a potent Michael acceptor that alkylates proteins and DNA (hepatotoxicity).

-

Mitigation: Replace furan with Oxazole or Thiazole .[7][8] These bioisosteres retain geometry but lower the HOMO energy, reducing oxidative susceptibility.

Pyridine as a Pharmacophore

Pyridine is a privileged scaffold.

-

Solubility: The basic nitrogen (

) allows for salt formation, improving aqueous solubility. -

Metabolism: Pyridine is susceptible to N-oxidation (forming Pyridine-N-oxide) or oxidation at the

-carbon (via Aldehyde Oxidase). -

Optimization: Blocking the

-positions with Fluorine or Methyl groups can retard metabolic clearance.

Experimental Protocols

Protocol A: "The Gentle Touch" – Nitration of Furan

Direct nitration with

-

Reagent Generation: In a flask, cool Acetic Anhydride (3.0 equiv) to -5°C.

-

Addition: Add fuming Nitric Acid (1.0 equiv) dropwise, maintaining temp < 0°C. Caution: Exothermic. This generates acetyl nitrate (

) in situ.[1] -

Substrate Addition: Add Furan (dissolved in acetic anhydride) slowly at -10°C.

-

Quenching: After 1 hour, pour onto ice/water.

-

Workup: Neutralize with Pyridine (base) to prevent acid-catalyzed decomposition during extraction.

-

Result: 2-Nitrofuran (Yields typically 50-70%).

Protocol B: "The Trojan Horse" – Nitration of Pyridine via N-Oxide

Overcoming electronic deactivation by temporarily changing the ring's nature.

-

Activation (N-Oxidation): Treat Pyridine with m-CPBA (1.1 equiv) in DCM at RT overnight. Wash with base to isolate Pyridine-N-oxide.

-

Logic: The N-oxide oxygen donates density back into the ring (+M effect), activating C4 (para) and C2 (ortho) toward electrophiles.

-

-

Nitration: Treat Pyridine-N-oxide with Conc.

/ Conc.[4][10][11]-

Note: Reaction is significantly faster than with pyridine alone.[4] Major product: 4-Nitropyridine-N-oxide.

-

-

Deoxygenation (The Reveal): Treat the nitrated intermediate with

or Fe/Acetic Acid to remove the oxide. -

Result: 4-Nitropyridine.

Visualizing Electronic Distribution

The following diagram conceptualizes the resonance contributors that dictate the reactivity described above.

Caption: Resonance contributors showing electron accumulation on Furan carbons (activating EAS) vs. electron depletion on Pyridine carbons (activating NAS).

References

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[12] (Standard text for resonance energy and reactivity definitions).

-

Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Source for Furan/Pyridine MO theory).[4][13][5]

-

Dalvie, D., et al. (2002). "Metabolism of furan derivatives: structural requirements for toxicity." Chemical Research in Toxicology, 15(3), 269-299. Link

- Schlosser, M. (2005). "The 2- and 4-position of pyridine: which is more reactive?" Journal of Organic Chemistry. (Discussion on NAS selectivity).

-

BenchChem Technical Support. (2025). "Direct nitration of five membered heterocycles."[10] Link[7]

-

University of Michigan. "Direct nitration of five membered heterocycles - Protocol A." Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. echemi.com [echemi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Pyridine Derivatives and Furan Derivatives Identified From the Medicinal Mushroom Irpex lacteus SY1002 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mbbcollege.in [mbbcollege.in]

Potential therapeutic targets for furan-containing compounds

The Furan Scaffold in Drug Discovery: Therapeutic Targeting, Reactive Metabolites, and Covalent Methodologies

Executive Summary

Furan, a five-membered oxygen-containing aromatic heterocycle, represents a fascinating double-edged sword in medicinal chemistry. As a pharmacophore, it offers unique electron-rich properties, acting as a bioisostere to modulate lipophilicity and engage in critical hydrogen-bonding within target active sites[1]. As a toxicophore, its susceptibility to cytochrome P450-mediated oxidative ring cleavage poses severe hepatotoxic risks[2]. This technical guide provides an in-depth analysis of furan's therapeutic targets, the mechanistic causality of its bioactivation, and the experimental protocols required to harness its potential while mitigating its liabilities.

Core Therapeutic Targets and Mechanisms

Targeted Covalent Cross-linking of Nucleic Acids (Antigene/Antisense Therapies)

Traditionally, therapeutic oligonucleotides rely on non-covalent Watson-Crick base pairing. However, furan-modified oligonucleotides have emerged as a breakthrough for covalent interstrand cross-linking (ICL)[3].

-

Mechanism: The furan ring acts as a masked reactive electrophile. Upon highly specific in situ oxidation (via N-bromosuccinimide or light-induced singlet oxygen), the furan ring opens to form a reactive 4-oxo-enal (a cis-enedione equivalent)[4]. This transient electrophile rapidly and selectively reacts with the exocyclic amines of complementary Adenine or Cytosine bases on the target strand, forming a permanent covalent cross-link[5].

-

Causality: This covalent bond prevents strand dissociation, effectively and permanently silencing the target RNA or DNA. This is highly advantageous for overcoming the transient nature of standard antisense therapies, ensuring target degradation or translational arrest even under stringent cellular conditions[6].

Kinase Inhibition in Oncology

Furan-containing pyrimidines are potent inhibitors of protein kinases, notably mutant EGFR (e.g., L858R/T790M)[7].

-

Mechanism: The furan ring mimics endogenous purines. Its oxygen atom acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site. Furthermore, the electron-rich aromatic system engages in

stacking with hydrophobic residues in the binding pocket[8]. -

Causality: By outcompeting ATP for the binding site with high affinity, these furan derivatives halt downstream phosphorylation cascades, selectively inducing apoptosis in oncogene-addicted cancer cells[7].

Bacterial Reductases (Antimicrobial)

Nitrofurans (e.g., nitrofurantoin) are classic, clinically approved furan-based therapeutics[9].

-

Mechanism: The mechanism relies on the enzymatic reduction of the nitro group attached to the furan ring by bacterial flavoproteins[10].

-

Causality: This reduction generates highly reactive nitro radical anions that induce catastrophic oxidative damage to bacterial DNA and ribosomal proteins, leading to rapid bactericidal activity[10]. The therapeutic window arises from the specific presence and high activity of these reductases in bacterial cells compared to mammalian cells.

The Elephant in the Room: Metabolic Activation and Toxicity

The primary liability of the furan scaffold is its potential for bioactivation by hepatic cytochrome P450 enzymes (predominantly CYP2E1)[11].

-

Mechanism: CYP2E1 catalyzes the epoxidation of the furan ring, which rapidly rearranges into cis-2-butene-1,4-dial (BDA), a highly reactive dialdehyde[12].

-

Causality: BDA acts as a potent bifunctional electrophile. It readily cross-links cellular nucleophiles, particularly the primary amines of proteins and the nucleobases of DNA, leading to cytotoxicity, hepatotoxicity, and carcinogenicity[2]. Understanding and quantifying this pathway is a mandatory phase of preclinical drug development for any furan-containing candidate[13].

Fig 1: CYP450-mediated bioactivation of furan into reactive BDA and subsequent cellular adduction.

Experimental Workflows

To safely develop furan-containing drugs, researchers must employ self-validating experimental systems to quantify both reactive metabolite formation and target engagement.

Protocol: LC-MS/MS Glutathione (GSH) Trapping Assay for Reactive Metabolites

-

Purpose: To quantify the CYP450-mediated bioactivation of furan candidates into reactive cis-enediones[11].

-

Causality of Design: GSH is used as the trapping agent because it contains both a nucleophilic thiol and an

-amino group. BDA reacts with both, forming a stable, cyclized thiol-substituted pyrrole adduct that prevents further non-specific protein binding and is easily detectable by mass spectrometry[12][13].

Fig 2: Step-by-step workflow for the LC-MS/MS Glutathione (GSH) trapping assay.

Step-by-Step Methodology:

-

Preparation: Prepare a 1 mL incubation mixture containing 1 mg/mL human liver microsomes (HLM), 5 mM GSH, and 100 mM potassium phosphate buffer (pH 7.4).

-

Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation: Add the furan test compound (final concentration 10 µM) and initiate the reaction by adding 1 mM NADPH.

-

Incubation: Incubate at 37°C for 60 minutes with gentle shaking.

-

Quenching: Stop the reaction by adding 1 volume of ice-cold acetonitrile containing an internal standard.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

-

Analysis: Inject the supernatant into an LC-MS/MS system. Monitor for the specific mass shift corresponding to the furan-BDA-GSH pyrrole conjugate[14].

-

Self-Validation/QC: Run a parallel control lacking NADPH. The absence of GSH conjugates in the -NADPH control validates that the adduct formation is strictly dependent on CYP450 enzymatic bioactivation, ruling out auto-oxidation.

Protocol: Furan-Mediated DNA Interstrand Cross-linking (ICL) Assay

-

Purpose: To evaluate the efficiency of a furan-modified oligonucleotide in covalently cross-linking a target nucleic acid sequence[3].

Fig 3: Mechanism of furan-mediated covalent interstrand cross-linking of nucleic acids.

Step-by-Step Methodology:

-

Annealing: Mix the furan-modified probe strand (1 µM) with a 5'-radiolabeled or fluorophore-labeled complementary target strand (1.2 µM) in a buffer containing 100 mM NaCl and 10 mM phosphate (pH 7.0).

-

Thermal Cycling: Heat to 90°C for 5 minutes, then slowly cool to room temperature to ensure proper duplex hybridization.

-

Oxidation Trigger: Add exactly 1.0 equivalent of N-bromosuccinimide (NBS) freshly dissolved in water. (Alternatively, for biological systems, add a photosensitizer like Methylene Blue and irradiate with red light)[5].

-

Reaction: Allow the reaction to proceed for 15 minutes at 25°C.

-

Quenching: Quench the unreacted NBS by adding an excess of

-mercaptoethanol. -

Resolution: Analyze the mixture using 20% denaturing polyacrylamide gel electrophoresis (PAGE) containing 7M urea.

-

Self-Validation/QC: The denaturing conditions of the PAGE gel ensure that all non-covalent hydrogen bonds are broken. The appearance of a higher molecular weight band (the cross-linked duplex) strictly confirms the formation of a covalent linkage. A control with a non-complementary target must show zero cross-linking, validating sequence specificity[4].

Quantitative Data Presentation

To benchmark the pharmacological and toxicological profiles of furan derivatives, comparative quantitative data is essential for structure-activity relationship (SAR) optimization.

| Compound Class / Specific Agent | Primary Target | Mechanism of Action | Efficacy / Binding Affinity | Toxicity / Bioactivation Marker |

| Furan-modified Oligonucleotides | Complementary DNA/RNA | Covalent Interstrand Cross-linking (ICL) via oxo-enal | >90% cross-linking yield within 15 mins[4] | High target specificity; low off-target adduction |

| Furan-containing Pyrimidines | Mutant EGFR (L858R/T790M) | ATP-competitive Kinase Inhibition | IC | Dependent on furan substitution pattern |

| Nitrofurantoin | Bacterial Ribosomes/DNA | Reductive activation to radical species | MIC | Low mammalian toxicity (lack of activating reductases) |

| Furan Sulfonamides | Competitive Enzyme Inhibition | IC | Minimal BDA formation observed | |

| Unsubstituted Furan (Model) | Hepatic Proteins/DNA | CYP2E1 oxidation to BDA | N/A (Toxicant) | High GSH-pyrrole adduct formation rate[11] |

References

-

Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions. Chemical Communications (RSC Publishing). [Link]

-

Furan Oxidation Based Cross-Linking: A New Approach for the Study and Targeting of Nucleic Acid and Protein Interactions. ResearchGate. [Link]

-

Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. Semantic Scholar. [Link]

-

Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

-

Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial. PubMed.[Link]

-

Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements. PMC. [Link]

-

Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting. PubMed. [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. [Link]

-

Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Deriv

-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. [Link] -

Furan: Structure and Medicinal Uses. Scribd. [Link]

-

Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. [Link]

-

Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Publishing Group. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking with non-modified complements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ijabbr.com [ijabbr.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. scribd.com [scribd.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. Glutathione trapping to measure microsomal oxidation of furan to cis-2-butene-1,4-dial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tmrjournals.com [tmrjournals.com]

- 15. pubs.acs.org [pubs.acs.org]

Technical Assessment: Mechanism of Action Speculation for (5-(Pyridin-3-yl)furan-2-yl)methanol

The following technical guide provides an in-depth, speculative analysis of the mechanism of action (MoA) for (5-(Pyridin-3-yl)furan-2-yl)methanol , synthesized from structural activity relationships (SAR), pharmacophore modeling, and known metabolic pathways of analogous heterocyclic compounds.

Executive Summary

(5-(Pyridin-3-yl)furan-2-yl)methanol (CAS: 887973-98-0) represents a "privileged scaffold" in medicinal chemistry, merging a 3-pyridyl moiety—a classic nicotinic pharmacophore—with a furan-2-yl-methanol tail. While often cataloged as a synthetic building block, its structural topology strongly suggests biological activity as a Nicotinic Acetylcholine Receptor (nAChR) ligand , specifically targeting the homomeric

This guide delineates two distinct mechanistic pathways:

-

Primary Pharmacological MoA: Orthosteric agonism or positive allosteric modulation (PAM) of

-nAChRs, leading to cholinergic anti-inflammatory and cognitive-enhancing effects. -

Secondary Metabolic MoA: Bioactivation via Cytochrome P450 (CYP) enzymes, where the furan ring serves as a pro-toxicophore, potentially leading to reactive enedial formation and covalent protein binding.

Structural Analysis & Pharmacophore Mapping

To understand the causality of the interaction, we must deconstruct the molecule into its functional pharmacophores.

| Structural Motif | Pharmacological Function | Mechanistic Implication |

| 3-Pyridyl Ring | Protonated Nitrogen ( | Mimics the quaternary ammonium of Acetylcholine (ACh). Forms cation- |

| Furan Spacer | Rigid Linker | Restrains conformation, positioning the H-bond donor/acceptor at a specific distance (approx. 5–6 Å) from the cationic center. |

| Hydroxymethyl | H-Bond Donor/Acceptor | Provides a "water-mimic" interaction. Can form H-bonds with backbone carbonyls (e.g., Leu/Val) in the complementary binding loop. |

The "Nicotinic" Hypothesis

The 3-pyridyl-furan motif is structurally homologous to TC-1698 and PNU-282987 , known high-affinity

Primary Mechanism: -nAChR Agonism

Receptor Binding Dynamics

The speculated mechanism involves the molecule entering the orthosteric site located at the interface of two

-

Entry & Docking: The molecule diffuses into the synaptic cleft. The pyridine nitrogen (partially protonated at physiological pH) is attracted to the electron-rich aromatic cage formed by Trp149, Tyr188, Tyr195, and Tyr93 (numbering based on human

homology). -

Cation-

Interaction: A high-energy interaction occurs between the pyridinium cation and the indole ring of Trp149. -

Loop C Closure: The furan-methanol tail extends toward the "complementary face" of the adjacent subunit. The hydroxyl group forms a critical hydrogen bond, likely with Leu119 or a water molecule bridging to the backbone. This stabilizes the "closed" conformation of Loop C.

-

Channel Gating: Loop C closure triggers a conformational wave through the

-sheets to the transmembrane domain (M2 helices), causing the ion pore to dilate.

Downstream Signaling Cascade

Activation of

-

Neuroprotection: Activation of the PI3K/Akt pathway, inhibiting apoptosis.

-

Anti-Inflammatory (Cholinergic Anti-inflammatory Pathway): In macrophages,

influx inhibits NF-

Visualization of Signaling Pathway

Figure 1: Speculated signal transduction pathway following

Secondary Mechanism: Metabolic Bioactivation (Toxicology Speculation)

While the pyridine ring is relatively stable, the furan moiety presents a metabolic liability. This mechanism is critical for toxicology screening during drug development.

Furan Epoxidation & Ring Opening

-

CYP450 Oxidation: Cytochrome P450 enzymes (specifically CYP2E1) can attack the electron-rich furan double bond.

-

Epoxide Formation: This generates a transient, highly unstable furan-2,3-epoxide.

-

Ring Opening: The epoxide rearranges to form cis-2-butene-1,4-dial (a reactive enedial).

-

Covalent Binding: This electrophilic species can react with nucleophilic residues (Cysteine thiols, Lysine amines) on proteins, potentially leading to hepatotoxicity.

Alcohol Oxidation

The primary alcohol (methanol group) is a substrate for Alcohol Dehydrogenase (ADH) or CYP2E1 , leading to:

-

Aldehyde Intermediate: (5-(Pyridin-3-yl)furan-2-yl)carbaldehyde.

-

Carboxylic Acid: 5-(Pyridin-3-yl)furan-2-carboxylic acid (a polar metabolite likely excreted renally).

Experimental Validation Protocols

To validate these speculations, the following self-validating experimental systems are proposed.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine

-

Preparation: Harvest membranes from HEK293 cells stably expressing human

-nAChR. -

Tracer: Use

-\alpha-Bungarotoxin ( -

Incubation:

-

Mix membrane homogenate (50

g protein) with 2 nM -

Add test compound (10 concentration points: 0.1 nM to 10

M). -

Incubate at 25°C for 2 hours (equilibrium).

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine.

-

Analysis: Measure radioactivity. Plot % inhibition vs. log[concentration].

-

Validation Criteria: If

nM, the compound is a high-affinity ligand.

-

Protocol B: Two-Electrode Voltage Clamp (TEVC) (Function)

Objective: Confirm agonism vs. antagonism.

-

System: Xenopus laevis oocytes injected with

cRNA. -

Setup: Clamp voltage at -60 mV. Perfusion buffer: Ringer’s solution.

-

Challenge:

-

Apply Acetylcholine (100

M) as control (normalize to 100%). -

Washout (5 min).

-

Apply Test Compound (10

M).

-

-

Readout: Measure peak current amplitude (

) and net charge.-

Agonist: Induces inward current blocked by methyllycaconitine (MLA).

-

Antagonist: No current alone; reduces ACh-evoked current when co-applied.

-

Protocol C: Reactive Metabolite Trapping (Safety)

Objective: Detect furan bioactivation.

-

Incubation: Human Liver Microsomes (HLM) + NADPH + Test Compound (10

M). -

Trapping Agent: Add Glutathione (GSH) or N-Acetylcysteine (NAC) at 5 mM.

-

Analysis: LC-MS/MS analysis after 60 mins.

-

Target: Search for Mass Shift of +307 Da (GSH adduct) on the furan ring.

-

Positive Result: Indicates bioactivation risk (structural alert).

-

Visualization of Metabolic Fate

Figure 2: Divergent metabolic pathways: Detoxification (green) vs. Bioactivation (red).

References

-

BenchChem. (n.d.). (5-(Furan-2-yl)pyridin-3-yl)methanol Product Description. Retrieved from

- Hurst, R. S., et al. (2005). A Novel Positive Allosteric Modulator of the alpha7 Neuronal Nicotinic Acetylcholine Receptor: In Vitro and In Vivo Characterization. Journal of Neuroscience. (Contextual reference for nAChR pharmacology).

- Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. (Contextual reference for furan toxicity).

-

Sigma-Aldrich. (n.d.). (5-Methyl-2-furyl)(pyridin-3-yl)methanol Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. PubMed.[1] Retrieved from

Sources

In Silico Modeling of (5-(Pyridin-3-yl)furan-2-yl)methanol Interactions: A Structural Guide to CYP2A6 Inhibition

Executive Summary & Rationale